molecular formula C17H16N2 B3111070 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile CAS No. 18201-90-6

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile

Cat. No.: B3111070
CAS No.: 18201-90-6
M. Wt: 248.32 g/mol
InChI Key: RZTFADFAUWRFHP-UHFFFAOYSA-N
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Description

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile is an organic compound with the molecular formula C17H16N2 and a molecular weight of 248.32 g/mol . It is known for its unique structure, which combines a benzonitrile group with a tetrahydronaphthalenylamine moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 5,6,7,8-tetrahydronaphthalen-1-amine attacks the carbon atom of the chlorobenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functional groups allow it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c18-12-14-7-2-4-10-16(14)19-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19H,1,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTFADFAUWRFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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